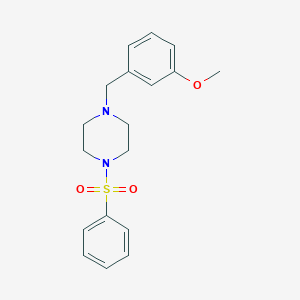

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide (MDMA) is a synthetic drug that belongs to the amphetamine class of psychoactive substances. MDMA is commonly known as ecstasy or molly and is widely used as a recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been studied extensively for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders.

Wirkmechanismus

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotions, and social behavior, and their increased release is believed to underlie the euphoric and empathogenic effects of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide. N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide also binds to serotonin receptors, particularly the 5-HT2A receptor, which may contribute to its psychoactive effects.

Biochemical and Physiological Effects:

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. These effects can be dangerous, particularly in individuals with pre-existing medical conditions or those who take N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide in high doses. N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide also causes changes in brain activity, particularly in regions involved in emotion regulation and social cognition. These changes may underlie the therapeutic effects of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide in the treatment of PTSD and anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide has several advantages for use in lab experiments, including its well-characterized pharmacology and its ability to induce specific changes in brain activity. However, N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide also has several limitations, including its potential for abuse and neurotoxicity, which can make it difficult to obtain regulatory approval for clinical trials. Additionally, the effects of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide can vary depending on individual factors such as dose, route of administration, and environmental context, which can complicate interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide, including further exploration of its therapeutic potential in the treatment of PTSD and anxiety disorders. Other potential applications of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide include its use as a tool for enhancing empathy and social cognition, as well as its potential as a treatment for substance use disorders. Future research should also focus on developing safer and more effective methods for administering N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide, as well as identifying biomarkers that can predict individual responses to the drug.

Synthesemethoden

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide is synthesized from safrole, a natural substance found in the oils of sassafras trees. The synthesis involves several steps, including isomerization of safrole to isosafrole, oxidation of isosafrole to MDP2P, and reduction of MDP2P to N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide. The synthesis of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide requires specialized equipment and expertise, and its production is strictly regulated in many countries due to its potential for abuse.

Wissenschaftliche Forschungsanwendungen

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of PTSD and anxiety disorders. N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide is believed to enhance the therapeutic process by increasing empathy, reducing fear and anxiety, and promoting emotional openness and trust. Several clinical trials have shown promising results for the use of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide-assisted psychotherapy in the treatment of PTSD, with significant improvements in symptoms observed in many participants.

Eigenschaften

Produktname |

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide |

|---|---|

Molekularformel |

C15H21N3O3 |

Molekulargewicht |

291.35 g/mol |

IUPAC-Name |

N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propanamide |

InChI |

InChI=1S/C15H21N3O3/c1-17-6-8-18(9-7-17)5-4-15(19)16-12-2-3-13-14(10-12)21-11-20-13/h2-3,10H,4-9,11H2,1H3,(H,16,19) |

InChI-Schlüssel |

UNBSCAJISLJXRQ-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |

Kanonische SMILES |

CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

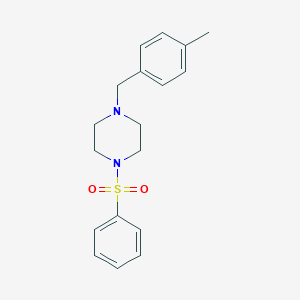

![1-(2-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248711.png)

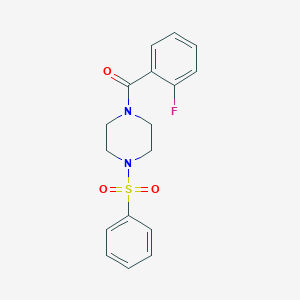

methanone](/img/structure/B248713.png)

![1-(4-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248722.png)

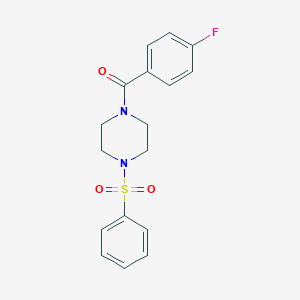

![(4-Fluoro-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248724.png)

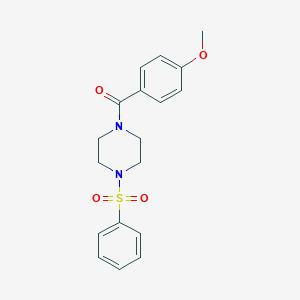

![(3-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248727.png)